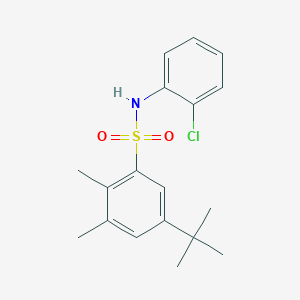
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide, also known as TCMDC-143248, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been studied extensively. It has been found to inhibit the activity of certain enzymes and receptors in the body, which play a role in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide have been studied in various in vitro and in vivo experiments. It has been found to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the study of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the study of the compound's mechanism of action and its interaction with various enzymes and receptors in the body can provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2-chloro-N-(4,4-dimethylpentan-2-yl)benzenesulfonamide with 2,3-dimethylphenylmagnesium bromide. The resulting product is then treated with tert-butylamine to yield 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. Other methods involve the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in treating neurodegenerative diseases and metabolic disorders.
Propiedades
Fórmula molecular |
C18H22ClNO2S |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO2S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)20-16-9-7-6-8-15(16)19/h6-11,20H,1-5H3 |
Clave InChI |
AOZPQAYWXNFTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2Cl)C |
SMILES canónico |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281058.png)
![Isopropyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281060.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![4-ethoxy-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281063.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281065.png)
![Ethyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281071.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)

![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)